molecular formula C8H4BrF2NO2 B15054701 2-Bromo-4-(difluoromethoxy)benzo[d]oxazole

2-Bromo-4-(difluoromethoxy)benzo[d]oxazole

Cat. No.: B15054701
M. Wt: 264.02 g/mol
InChI Key: LFXVNSYFABDUNQ-UHFFFAOYSA-N
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Description

2-Bromo-4-(difluoromethoxy)benzo[d]oxazole is a chemical compound with the molecular formula C8H4BrF2NO2. It is a member of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a bromine atom and a difluoromethoxy group attached to a benzoxazole ring, making it a unique and valuable molecule for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(difluoromethoxy)benzo[d]oxazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common techniques include continuous flow reactors and automated synthesis systems to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(difluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild to moderate temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further utilized in medicinal chemistry and material science.

Scientific Research Applications

2-Bromo-4-(difluoromethoxy)benzo[d]oxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and proteins, modulating their activity and function.

    Pathways Involved: It affects various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(difluoromethoxy)benzo[d]oxazole is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H4BrF2NO2

Molecular Weight

264.02 g/mol

IUPAC Name

2-bromo-4-(difluoromethoxy)-1,3-benzoxazole

InChI

InChI=1S/C8H4BrF2NO2/c9-7-12-6-4(13-7)2-1-3-5(6)14-8(10)11/h1-3,8H

InChI Key

LFXVNSYFABDUNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)N=C(O2)Br

Origin of Product

United States

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